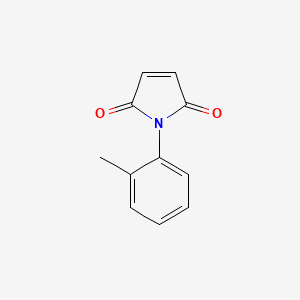

1-(2-methylphenyl)pyrrole-2,5-dione

Descripción

The exact mass of the compound MALEIMIDE, N-o-TOLYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56115. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJZFBQEAZNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193656 | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-01-0 | |

| Record name | N-(2-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(ORTHO-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-2-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M9K7F3R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-(o-tolyl)maleimide)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide. Its Chemical Abstracts Service (CAS) number is 4067-01-0 .[1][2] This document details the compound's core physicochemical properties, outlines a robust and validated synthesis protocol, explores its fundamental chemical reactivity, and discusses its significant applications in organic synthesis, polymer chemistry, and the pharmaceutical sciences.[1] The guide is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights. We will delve into the causality behind synthetic choices and the mechanistic basis of its utility as a key chemical intermediate and bioconjugation agent.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a central pyrrole-2,5-dione ring (a maleimide) N-substituted with an o-tolyl (2-methylphenyl) group.[1] This substitution pattern, specifically the methyl group at the ortho position of the phenyl ring, influences its steric profile, solubility, and reactivity compared to its meta- or para-substituted isomers.[1]

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 4067-01-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(o-tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=CC2=O | [1] |

| InChI Key | QYOJZFBQEAZNEW-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Crystals or Powder) | [3] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained on the specific batch being used to confirm identity and purity, as minor impurities can significantly affect downstream applications.

Synthesis and Mechanistic Rationale

The synthesis of N-substituted maleimides is a well-established process in organic chemistry. A reliable and common method is the two-step condensation reaction between maleic anhydride and a primary amine—in this case, o-toluidine. This process involves the formation of a maleamic acid intermediate, followed by dehydrative cyclization.

Step 1: Maleamic Acid Formation The initial step is the nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl carbons of maleic anhydride. This reaction is typically fast and exothermic, conducted at low to ambient temperatures in an aprotic solvent like N,N-dimethylformamide (DMF) or diethyl ether to control the reaction rate and prevent side reactions. The result is the formation of (2Z)-4-oxo-4-[(2-methylphenyl)amino]but-2-enoic acid, the maleamic acid intermediate.

Step 2: Dehydrative Cyclization (Imidization) The second step is the crucial ring-closure to form the imide. This is an intramolecular condensation that requires the removal of a water molecule. The most common laboratory method involves heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a base catalyst like sodium acetate. The acetic anhydride serves both as the solvent and the dehydrating agent, while the sodium acetate facilitates the cyclization process. The final product is then isolated through precipitation by pouring the reaction mixture into cold water, followed by filtration and recrystallization to achieve high purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic Anhydride (1.0 eq)

-

o-Toluidine (1.0 eq)

-

Acetic Anhydride (~10 vol)

-

Anhydrous Sodium Acetate (0.3 eq)

-

Diethyl Ether (or other suitable aprotic solvent)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Step A: Intermediate Formation. Dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add o-toluidine (1.0 eq), dissolved in diethyl ether, dropwise to the cooled maleic anhydride solution over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The maleamic acid intermediate will precipitate as a white solid.

-

Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum. This intermediate can be carried to the next step without further purification.

-

Step B: Cyclization. Combine the dried maleamic acid intermediate, anhydrous sodium acetate (0.3 eq), and acetic anhydride (~10 volumes relative to the intermediate) in a round-bottom flask.

-

Heat the mixture at 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolation & Purification. Slowly pour the cooled reaction mixture into a beaker of crushed ice/cold water with vigorous stirring. The product, this compound, will precipitate.

-

Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Validation. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals. Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for this compound.

Chemical Reactivity: The Thiol-Maleimide Michael Addition

The core of this compound's utility in drug development and materials science lies in the reactivity of the maleimide ring. The carbon-carbon double bond is highly electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols (sulfhydryl groups).

This reaction, known as the thiol-maleimide addition or ligation, is highly specific and efficient under physiological conditions (neutral pH, aqueous solution). It proceeds via a conjugate addition mechanism to form a stable carbon-sulfur bond (a thioether succinimide adduct). This specificity makes N-substituted maleimides, including the o-tolyl derivative, invaluable reagents for bioconjugation—the process of covalently linking molecules to biomolecules like proteins.[1] Cysteine residues, with their terminal thiol groups, are the primary targets for maleimide ligation on proteins.

Mechanism: Thiol-Maleimide Ligation

Caption: Michael addition reaction between a thiol and the maleimide ring.

Applications in Research and Drug Development

The unique combination of the maleimide functional group and the o-tolyl substituent gives this compound a diverse range of applications.

-

Bioconjugation and Labeling: Its primary use is as a reagent for labeling proteins, peptides, and other biomolecules that contain free thiol groups.[1] By attaching this molecule, researchers can introduce probes, fluorescent labels, or drugs to specific sites on a protein.[1]

-

Crosslinking Agent: The ability to react with thiols makes it a useful crosslinking agent to study protein-protein interactions or to create hydrogels for applications in tissue engineering.[1]

-

Polymer Chemistry: N-(o-tolyl)maleimide can be incorporated as a monomer in polymerization reactions to create functional polymers.[1] These polymers can be designed for specific purposes such as drug delivery systems or as novel biocompatible materials.[1]

-

Pharmaceutical Research: The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Compounds with this core have been investigated for anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6] Specifically, some 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potent cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin, eyes, and mucous membranes. Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS: 4067-01-0) is a versatile and valuable chemical compound for researchers in both chemistry and biology. Its straightforward synthesis and the specific reactivity of its maleimide group make it an ideal tool for bioconjugation and the development of functional materials. Furthermore, its underlying pyrrole-2,5-dione structure continues to be a source of inspiration for the design of novel therapeutic agents. This guide provides the foundational knowledge required for its synthesis, understanding, and application in advanced research settings.

References

- 1. Buy this compound | 4067-01-0 [smolecule.com]

- 2. 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 3. 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl- | C18H16N2O4 | CID 11587850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic data of 1-(2-methylphenyl)pyrrole-2,5-dione

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-methylphenyl)pyrrole-2,5-dione

Introduction

This compound, a member of the N-arylmaleimide class of compounds, is a significant scaffold in medicinal chemistry and materials science. N-arylmaleimides are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] Their utility extends to organic synthesis, where the maleimide moiety serves as a reactive building block.[1] This guide provides a detailed analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Synthesis Overview

The structural integrity of this compound is the foundation of its chemical behavior and spectroscopic signature. The molecule consists of a central pyrrole-2,5-dione (maleimide) ring connected via its nitrogen atom to a 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of this compound.

The synthesis of N-arylmaleimides is typically achieved through a two-step process.[2] Initially, an aromatic amine (2-methylaniline) reacts with maleic anhydride to form the corresponding N-arylmaleamic acid. This intermediate is then subjected to cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[1][2]

Caption: General synthetic workflow for N-arylmaleimides.

Part 1: Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small quantity of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded by accumulating multiple scans to improve the signal-to-noise ratio. The resulting transmittance or absorbance spectrum is then analyzed.

Data Interpretation and Causality

The IR spectrum provides direct evidence for the key functional groups present in the molecule. For this compound, the most prominent features arise from the cyclic imide and the aromatic ring.

-

Imide C=O Stretching: The five-membered imide ring results in two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch typically appears at a higher frequency (around 1780-1770 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1730-1700 cm⁻¹).[3] This doublet is a hallmark of the maleimide structure.

-

Aromatic C=C Stretching: The presence of the phenyl ring is confirmed by one or more sharp absorption bands in the 1610-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically appears in the 1390-1350 cm⁻¹ region.[3]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears as sharp bands just below 3000 cm⁻¹.

Summary of IR Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |

| ~1775 | Asymmetric C=O Stretch (Imide) | Strong |

| ~1710 | Symmetric C=O Stretch (Imide) | Strong |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium |

| ~1380 | C-N Stretch | Strong |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Approximately 10-20 mg of the compound is dissolved in about 0.5 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1] The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Data Interpretation

The ¹H NMR spectrum is crucial for confirming the specific arrangement of protons in the molecule.

-

Aromatic Protons (7.5-7.2 ppm): The four protons on the 2-methylphenyl ring will appear as a complex multiplet in this region. The ortho-position of the methyl group breaks the symmetry seen in para-substituted analogues, leading to more complex splitting patterns for all four aromatic protons.

-

Olefinic Protons ( ~6.8 ppm): The two equivalent protons on the maleimide ring are chemically and magnetically equivalent, giving rise to a sharp singlet. This is a characteristic signal for N-substituted maleimides.

-

Methyl Protons ( ~2.2 ppm): The three protons of the methyl group attached to the aromatic ring will produce a distinct singlet.

Summary of ¹H NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 4H | Ar-H |

| ~6.8 | Singlet | 2H | H C=CH (Maleimide) |

| ~2.2 | Singlet | 3H | Ar-CH ₃ |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

-

Carbonyl Carbons (~170 ppm): The two equivalent carbonyl carbons of the imide ring will appear as a single, strong signal in the downfield region.

-

Aromatic Carbons (138-126 ppm): Six distinct signals are expected for the six carbons of the 2-methylphenyl ring. This includes four signals for the protonated carbons (CH) and two for the quaternary carbons (the one attached to the nitrogen and the one bearing the methyl group).

-

Olefinic Carbons (~134 ppm): The two equivalent sp² carbons of the maleimide double bond will produce a single signal.

-

Methyl Carbon (~17 ppm): The sp³ carbon of the methyl group will appear as a single signal in the upfield region.

Summary of ¹³C NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Imide) |

| ~138.0 | Quaternary Ar-C -CH₃ |

| ~134.5 | C H=C H (Maleimide) |

| ~131.0 | Quaternary Ar-C -N |

| ~130.0 - 126.0 | Aromatic C H |

| ~17.5 | Ar-C H₃ |

Part 3: Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization (EI)-MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol .

-

Molecular Ion (M⁺˙): A strong peak is expected at m/z = 187, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation: The fragmentation of N-arylmaleimides can proceed through several pathways. A common fragmentation involves the loss of a carbonyl group (CO, 28 Da) or cleavage across the imide ring. The bond between the nitrogen and the aromatic ring can also cleave.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 187 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - CO]⁺˙ | Loss of a carbonyl group |

| 106 | [C₇H₈N]⁺ | Fragment containing the 2-methylaniline moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound. IR spectroscopy confirms the presence of the characteristic imide carbonyls and the aromatic ring. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity of the 2-methylphenyl group to the maleimide ring and the equivalence of the olefinic protons and carbonyl carbons. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. This comprehensive dataset serves as an essential analytical blueprint for researchers working with this versatile chemical entity.

References

A Comprehensive Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-o-Tolylmaleimide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 1-(2-methylphenyl)pyrrole-2,5-dione, an organic compound also known as N-o-Tolylmaleimide. With a molecular weight of 187.19 g/mol , this N-substituted maleimide is a critical reagent in synthetic chemistry and biotechnology.[1] Its defining characteristic is the electrophilic maleimide ring, which exhibits high reactivity and specificity towards thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores the mechanism of its cornerstone thiol-Michael addition reaction, and discusses its significant applications in bioconjugation, drug development, and materials science. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction to N-Aryl Maleimides

N-substituted maleimides are a class of heterocyclic compounds that serve as powerful building blocks and functionalization agents in modern chemistry. Their utility stems from the pyrrole-2,5-dione core, which features an electron-deficient carbon-carbon double bond. This structural feature renders the maleimide group an excellent Michael acceptor, enabling it to react selectively with nucleophiles.

Among this class, this compound (N-o-Tolylmaleimide) is distinguished by the presence of a methyl group at the ortho position of the N-phenyl ring.[1] This substitution can influence the compound's steric profile, solubility, and electronic properties compared to its meta- and para-isomers or the unsubstituted N-phenylmaleimide.[1] These subtle modifications are critical in applications such as the development of therapeutic agents and advanced polymers, where precise control over reactivity and physical properties is paramount. The biological activities of pyrrole-2,5-dione derivatives, including potential anti-inflammatory, antimicrobial, and antitumor properties, further underscore their importance in pharmaceutical research.[1][2][3]

Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(o-Tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | [1] |

| CAS Number | 4067-01-0 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=CC2=O | [1] |

| InChI Key | QYOJZFBQEAZNEW-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and reliable method for synthesizing N-aryl maleimides is a two-step process involving the reaction of an aromatic amine with maleic anhydride. This process is broadly applicable and can be optimized for high yields.

The synthesis proceeds via two key stages:

-

Amic Acid Formation: The primary amine (o-toluidine) acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically rapid and results in the formation of the intermediate N-(2-methylphenyl)maleamic acid.

-

Dehydrative Cyclization (Imidization): The intermediate amic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. This step eliminates a molecule of water to form the stable five-membered imide ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for N-substituted maleimide synthesis.[4]

Materials:

-

Maleic Anhydride (1.0 eq)

-

o-Toluidine (1.0 eq)

-

Anhydrous Diethyl Ether

-

Acetic Anhydride (3.0 eq)

-

Anhydrous Sodium Acetate (0.3 eq)

-

Ice-water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of N-(2-methylphenyl)maleamic Acid

-

Dissolve maleic anhydride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of o-toluidine in anhydrous diethyl ether dropwise to the cooled maleic anhydride solution over 30 minutes.

-

Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. Diethyl ether is used as the solvent because the resulting amic acid intermediate has low solubility and will precipitate, allowing for easy isolation.[4]

-

-

Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclization to this compound

-

Combine the dried N-(2-methylphenyl)maleamic acid, acetic anhydride, and anhydrous sodium acetate in a clean, dry round-bottom flask.

-

Causality Note: Acetic anhydride is the dehydrating agent that drives the ring-closing reaction. Sodium acetate acts as a base catalyst to facilitate the imidization process.

-

-

Heat the mixture in an oil bath at 80-90°C for 2 hours with stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-water while stirring vigorously. This will precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point and compare it to literature values.

Core Reactivity: The Thiol-Maleimide Michael Addition

The primary utility of this compound in drug development and biotechnology is its highly efficient and selective reaction with thiols. This reaction is a Michael-type addition where the nucleophilic thiol attacks the electron-poor double bond of the maleimide ring.

The reaction is most efficient at a pH range of 6.5-7.5. In this range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the maleimide. The resulting carbon-sulfur bond is highly stable, making this chemistry ideal for creating permanent linkages in bioconjugates.[1]

Applications in Drug Development and Research

The specific reactivity profile of N-o-Tolylmaleimide makes it an invaluable tool for researchers.

Bioconjugation Chemistry

This is the most prominent application. The ability to form stable covalent bonds with cysteine residues allows for the precise modification of proteins and peptides.[1]

-

Antibody-Drug Conjugates (ADCs): Cytotoxic drugs functionalized with a maleimide group can be attached to monoclonal antibodies via surface-exposed or engineered cysteine residues. The resulting ADC can selectively target cancer cells.

-

PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile.

-

Fluorescent Labeling: Fluorophores equipped with a maleimide handle can be used to label proteins for imaging studies, such as fluorescence microscopy and flow cytometry.

-

Surface Immobilization: Proteins and peptides can be anchored to surfaces or nanoparticles for applications in diagnostics and biomaterials.

Experimental Protocol: Labeling a Cysteine-Containing Peptide

Objective: To covalently label a peptide with this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

-

Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Maleimide Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in DMF or DMSO.

-

Expertise Note: The stock solution should be prepared fresh, as the maleimide group can slowly hydrolyze in the presence of water.

-

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide stock solution to the peptide solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) relative to the maleimide to consume any unreacted this compound. Allow to react for 15 minutes.

-

Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using RP-HPLC.

-

Validation: Confirm successful conjugation and determine the purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift.

Polymer and Materials Science

This compound can be used as a monomer or a crosslinking agent in polymerization reactions.[1] The maleimide group can participate in free-radical polymerization or in Diels-Alder reactions, allowing for the creation of thermally stable and functional polymers for applications in electronics and advanced composites.

Conclusion

This compound is a versatile and powerful chemical tool with a well-defined molecular weight of 187.19 g/mol .[1] Its straightforward synthesis and, most importantly, its specific and robust reactivity with thiol groups have established it as a staple reagent in bioconjugation, enabling the creation of sophisticated therapeutics like ADCs and precisely labeled proteins for research. Its utility further extends into materials science, highlighting its broad applicability. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel solutions to complex scientific challenges.

References

N-((2-Methylphenyl)maleimide) solubility

An In-depth Technical Guide to the Solubility of N-((2-Methylphenyl)maleimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2-Methylphenyl)maleimide) is a pivotal chemical intermediate, extensively utilized in polymer science, organic synthesis, and the burgeoning field of bioconjugation for targeted therapeutics.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for protocol development, process optimization, and formulation design. This technical guide provides a comprehensive analysis of the solubility profile of N-((2-Methylphenyl)maleimide), grounded in theoretical principles of physical organic chemistry. It synthesizes this theory with field-proven, step-by-step experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable, application-specific solubility data.

Introduction: The Chemical Identity and Significance of N-((2-Methylphenyl)maleimide)

N-((2-Methylphenyl)maleimide), with the chemical formula C₁₁H₉NO₂, belongs to the N-aryl maleimide class of compounds.[2] Its molecular architecture features a reactive maleimide ring attached to a 2-methylphenyl (o-tolyl) group. The maleimide moiety is a potent Michael acceptor and dienophile, renowned for its highly selective and efficient covalent reaction with thiol groups, such as those on cysteine residues in proteins.[3][4] This specific reactivity is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4][5]

However, the practical application of N-aryl maleimides is often hampered by their limited aqueous solubility, a significant challenge for bioconjugation reactions typically performed in aqueous buffers and for the formulation of intravenously administered drugs.[3][6] Therefore, establishing a robust solubility profile is not merely an academic exercise but a critical step in harnessing the full potential of this versatile molecule.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a powerful predictive framework.[7][8]

The structure of N-((2-Methylphenyl)maleimide) is amphiphilic, containing both polar and non-polar regions:

-

Polar Regions : The maleimide ring contains two polar carbonyl (C=O) groups and a nitrogen atom, which can participate in dipole-dipole interactions.

-

Non-Polar Regions : The phenyl ring and the ortho-methyl group constitute a significant non-polar, hydrophobic portion of the molecule.

This duality suggests that N-((2-Methylphenyl)maleimide) will exhibit poor solubility in highly polar protic solvents like water. The non-polar aromatic ring disrupts the strong hydrogen-bonding network of water. Conversely, it is predicted to be more soluble in organic solvents that can engage in favorable interactions with its non-polar and polar moieties. For instance, N-phenylmaleimide, a closely related analog, is slightly soluble in water but readily soluble in solvents like methanol, ethanol, and benzene.[9] The addition of a methyl group is expected to slightly increase its non-polar character, potentially reducing aqueous solubility further while enhancing solubility in less polar organic solvents.

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific published quantitative data, this section provides robust, self-validating protocols for determining the solubility of N-((2-Methylphenyl)maleimide).

Qualitative Solubility Assessment

A systematic qualitative analysis provides a rapid overview of the compound's solubility across a range of common laboratory solvents. This is often the first step in selecting appropriate solvents for reactions, purification, or analytical characterization.[10][11]

Protocol: Step-by-Step Qualitative Solubility Testing

-

Preparation : Dispense approximately 20-25 mg of N-((2-Methylphenyl)maleimide) into a series of clean, dry test tubes.

-

Solvent Addition : To each tube, add 0.5 mL of a single test solvent (see Table 1).

-

Mixing : Agitate the tubes vigorously for 10-20 seconds at room temperature.

-

Observation : Observe whether the solid dissolves completely. If it does not, gently warm the mixture and observe any change. Note that heating may promote hydrolysis, particularly in aqueous solutions.

-

Classification : Classify the compound as "Soluble" (dissolves completely), "Partially Soluble" (some solid dissolves), or "Insoluble" (no visible dissolution).

-

pH-Dependent Solubility (for aqueous insolubility) : For samples insoluble in water, proceed to test solubility in 5% HCl and 5% NaOH to identify any strongly basic or acidic character that could lead to salt formation.[11]

Logical Workflow for Qualitative Solubility Testing The following diagram outlines the decision-making process for classifying an unknown compound based on its solubility.

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Equilibrium Method)

For applications in formulation and drug delivery, precise quantitative solubility data is essential. The equilibrium solubility method, or shake-flask method, is the gold standard.

Protocol: Step-by-Step Quantitative Solubility Measurement

-

Preparation of Saturated Solution : Add an excess amount of solid N-((2-Methylphenyl)maleimide) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is critical to ensure saturation.[12]

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Dilution : Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis : Quantify the concentration of N-((2-Methylphenyl)maleimide) in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve.

-

Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination The following diagram illustrates the key stages of the quantitative measurement process.

Caption: Workflow for the quantitative equilibrium solubility method.

Data Summary: Predicted and Experimental Template

The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Insoluble | |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | Nonpolar | Soluble | |

| Hexane | Nonpolar | Partially Soluble / Insoluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |

| 5% Aqueous HCl | Acidic | Insoluble | |

| 5% Aqueous NaOH | Basic | Insoluble (potential hydrolysis)[6] |

Conclusion and Future Directions

N-((2-Methylphenyl)maleimide) is a molecule of significant synthetic utility, whose practical application is intimately tied to its solubility characteristics. Based on its amphiphilic structure, it is predicted to be largely insoluble in aqueous media but soluble in a range of common organic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to rigorously determine its solubility profile. Such data is paramount for the rational design of bioconjugation reactions, the development of purification strategies, and the formulation of novel therapeutics. As maleimide chemistry continues to be a cornerstone of targeted drug delivery, a comprehensive understanding of the solubility of its derivatives remains a critical enabler of innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Methyl-N-phenylmaleimide | C11H9NO2 | CID 689222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

Biological activity of 1-(2-methylphenyl)pyrrole-2,5-dione

An In-Depth Technical Guide to the Biological Activity of 1-(2-methylphenyl)pyrrole-2,5-dione

Executive Summary

This compound, also known as N-(o-tolyl)maleimide, is a member of the N-substituted maleimide class of compounds. The maleimide moiety is a prominent pharmacophore recognized for its diverse biological activities, which are primarily rooted in its chemical reactivity. The strained double bond within the five-membered ring makes it a potent Michael acceptor, predisposing it to covalent interactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the cornerstone of its biological effects, which span anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key biological activities of this compound and related N-aryl maleimides, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: Chemical Profile and Core Reactivity

This compound belongs to the family of pyrrole-2,5-diones, characterized by a central pyrrole ring with two ketone groups. The nitrogen atom is substituted with a 2-methylphenyl (o-tolyl) group, which modulates the compound's lipophilicity and steric profile, thereby influencing its biological interactions and specificity.

The defining feature of the maleimide group is the electrophilic carbon-carbon double bond, which acts as a powerful Michael acceptor. This allows for rapid and highly selective covalent bond formation with soft nucleophiles, particularly thiols.[1]

Causality of Reactivity: The high reactivity is driven by two main factors:

-

Ring Strain: The endocyclic double bond introduces significant strain into the five-membered ring, which is relieved upon the addition of a nucleophile that saturates the bond.[1]

-

Electron-Withdrawing Groups: The two adjacent carbonyl groups strongly withdraw electron density from the double bond, further enhancing its electrophilicity and susceptibility to nucleophilic attack.

This inherent reactivity with cysteine residues, which are often found in the active or allosteric sites of enzymes, is the primary mechanism through which maleimides exert their biological effects.[2]

Synthesis and Characterization

The synthesis of N-aryl maleimides like this compound is typically a robust two-step process starting from the corresponding aniline and maleic anhydride.[1]

General Synthetic Pathway

-

Step 1: Acylation (Amic Acid Formation): 2-methylaniline (o-toluidine) is reacted with maleic anhydride. The primary amine of the aniline performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding N-aryl maleamic acid intermediate.[1]

-

Step 2: Dehydrative Cyclization: The maleamic acid intermediate is then cyclized to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate, which facilitates the removal of a water molecule to yield the final this compound product.[1]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-methylaniline and maleic anhydride.

Materials:

-

2-methylaniline (o-toluidine)

-

Maleic Anhydride

-

Diethyl ether (anhydrous)

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Standard reflux and filtration apparatus

Procedure:

-

Step 1: Formation of N-(2-methylphenyl)maleamic Acid

-

Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-methylaniline (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes.

-

Allow the reaction to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

-

A precipitate of the maleamic acid will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Rationale: The acylation is an exothermic reaction; dropwise addition at low temperature controls the reaction rate and minimizes side product formation. Diethyl ether is used as a solvent in which the reactants are soluble but the product is not, facilitating easy isolation.[1]

-

-

Step 2: Cyclization to this compound

-

Place the dried N-(2-methylphenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in a round-bottom flask.

-

Add acetic anhydride (3.0-4.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 140°C) for 2-3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

The product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

-

Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization. Sodium acetate acts as a catalyst for the reaction.[1] Pouring the reaction mixture into ice water precipitates the organic product while quenching the reaction.

-

Key Biological Activities and Mechanisms of Action

The biological profile of this compound is representative of N-aryl maleimides, which exhibit potent activity across several therapeutic areas.

Anticancer Activity

The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated anticancer potential.[3][4][5][6] The primary mechanism is believed to be the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Mechanism 1: Inhibition of Topoisomerase II Maleimide and its derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα.[2] This enzyme is crucial for managing DNA topology during replication and transcription.

-

Molecular Action: The maleimide moiety likely forms a covalent bond with critical cysteine residues on topoisomerase II. This modification reduces the amount of catalytically active enzyme, thereby preventing the resealing of DNA double-strand breaks that the enzyme creates. Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA complex, maleimides act as catalytic inhibitors, preventing the enzyme from functioning in the first place.[2] This inhibition leads to an accumulation of DNA damage, which ultimately triggers apoptosis.

Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest Derivatives of pyrrole-dione have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][5][6]

-

Molecular Action: Treatment of cancer cells with these compounds leads to characteristic morphological changes of apoptosis, such as nuclear condensation and the formation of apoptotic bodies.[3][5] Mechanistically, this is achieved through the modulation of key regulatory proteins:

-

Down-regulation of Cyclins: Inhibition of Cyclin-D1 and Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest, often at the G1 phase.[3][5]

-

Modulation of Bcl-2 Family Proteins: Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5]

-

Activation of Caspases: Triggering of the caspase cascade (activation of caspase-9 and caspase-3) and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][5]

-

Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[7][8][9][10]

Mechanism: Inhibition of Pro-inflammatory Mediators These compounds can effectively suppress the production of prostaglandins and pro-inflammatory cytokines, which are central to the inflammatory response.

-

Molecular Action:

-

PGE2 Production Inhibition: Several 1H-pyrrole-2,5-dione derivatives strongly inhibit the lipopolysaccharide (LPS)-induced production of Prostaglandin E2 (PGE2) in macrophage cell lines like RAW 264.7.[11][12]

-

COX-2 Inhibition: This effect is often linked to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for PGE2 synthesis at sites of inflammation.[7][11][13]

-

Cytokine Suppression: The compounds also reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated immune cells.[8][10][14] This suggests an inhibitory effect on upstream signaling pathways, such as the NF-κB pathway, which controls the transcription of these cytokines.

-

| Compound Class | Target | Effect | IC50 / Potency | Reference |

| 1H-pyrrole-2,5-dione derivatives | PGE2 Production | Inhibition | IC50 = 0.61 µM for a lead derivative | [11] |

| 1H-pyrrole-2,5-dione derivatives | TNF-α, ROS, MDA | Reduction in Secretion | Concentration-dependent | [8] |

| Amidrazone-derived pyrrole-2,5-diones | PBMC Proliferation | Inhibition | Significant | [10][14] |

| Maleimide | Topoisomerase IIα | Catalytic Inhibition | Potent | [2] |

| Pyrrole-pyrazine dione derivative | A549 & HeLa Cells | Cytotoxicity | IC50 ≈ 16-20 µg/ml | [3][5] |

Experimental Protocols for Bioactivity Screening

To evaluate the therapeutic potential of this compound, standardized in vitro assays are essential. The protocols described below are self-validating systems designed for accuracy and reproducibility.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a human cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Self-Validation: The inclusion of vehicle controls is critical to ensure that the solvent used to dissolve the compound does not have cytotoxic effects at the concentration used.

-

Protocol: In Vitro Anti-inflammatory Activity (Cytokine ELISA)

Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2x10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

-

Analysis: Compare the TNF-α concentrations in the compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

Summary and Future Directions

This compound is a representative of the N-aryl maleimide class, a group of compounds with significant and varied biological activities. Its core reactivity as a Michael acceptor, enabling covalent modification of protein cysteine residues, underpins its potent anticancer and anti-inflammatory effects. The demonstrated ability to inhibit critical enzymes like topoisomerase II and suppress pro-inflammatory pathways highlights its potential as a lead scaffold in drug development.

Future research should focus on several key areas:

-

Selectivity and Off-Target Effects: The high reactivity of the maleimide group can lead to non-specific binding and potential toxicity. Future medicinal chemistry efforts should focus on modifying the scaffold to enhance selectivity for specific protein targets while minimizing off-target reactivity.

-

Pharmacokinetics and In Vivo Efficacy: While in vitro data is promising, comprehensive in vivo studies are required to evaluate the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its efficacy and safety in animal models of cancer and inflammation.

-

Combination Therapies: The unique mechanism of action, particularly as a catalytic inhibitor of topoisomerase II, suggests that it could be highly effective in combination with traditional chemotherapeutic agents, potentially overcoming resistance mechanisms.

References

- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cibtech.org [cibtech.org]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-methylphenyl)pyrrole-2,5-dione scaffold, a subset of N-aryl maleimides, represents a privileged structure in medicinal chemistry and drug development. Its unique combination of a reactive Michael acceptor system and a tunable aromatic moiety has led to the discovery of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical reactivity, significant biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols and mechanistic insights are included to equip researchers with the foundational knowledge required to explore and innovate within this promising chemical space.

Introduction: The Significance of the N-Aryl Maleimide Core

The pyrrole-2,5-dione ring, commonly known as maleimide, is a five-membered unsaturated imide that serves as a cornerstone in organic synthesis and bioconjugation chemistry.[1] When the nitrogen atom of the maleimide is substituted with an aryl group, the resulting N-aryl maleimides exhibit enhanced stability and distinct electronic properties compared to their N-alkyl counterparts.[2] The this compound structure, specifically, introduces a sterically influential ortho-methyl group on the phenyl ring, which can modulate the compound's reactivity and conformational preferences, thereby influencing its interaction with biological targets.

These derivatives have garnered significant attention due to their diverse pharmacological profiles, which include anti-inflammatory, anticancer, antimicrobial, and cholesterol-lowering activities.[3][4][5][6] Their primary mechanism of action often involves the covalent modification of cysteine residues in target proteins via a Michael addition reaction, making them potent and often irreversible inhibitors.[7] This guide will delve into the critical aspects of this class of compounds, providing both theoretical grounding and practical methodologies.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The most prevalent and efficient method for synthesizing this compound and its derivatives is a two-step process starting from maleic anhydride and the corresponding aniline (2-methylaniline or o-toluidine).[3][8]

-

Step 1: Maleamic Acid Formation. Maleic anhydride reacts readily with 2-methylaniline in a suitable solvent, such as diethyl ether or acetic acid, to form the intermediate N-(2-methylphenyl)maleamic acid. This is an acylation reaction where the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to ring opening.[8][9]

-

Step 2: Cyclodehydration. The maleamic acid intermediate is then cyclized to form the imide ring. This intramolecular condensation is typically achieved by heating the intermediate in acetic anhydride with a catalyst like anhydrous sodium acetate.[3][8][9] The acetic anhydride acts as a dehydrating agent, removing the water molecule formed during imide ring closure.

Caption: General two-step synthesis of this compound.

Core Reactivity: The Michael Addition

The defining chemical feature of the maleimide ring is the electrophilicity of its carbon-carbon double bond. This bond is highly susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols. This reaction, a Michael-type addition, is the cornerstone of the biological activity of many maleimide derivatives.[10]

The thiol group of a cysteine residue within a protein will attack one of the carbons of the double bond, forming a stable covalent thiosuccinimide adduct.[1][11] The rate of this reaction is significantly faster with the deprotonated thiolate anion (RS⁻), making the reaction pH-dependent. The presence of the N-aryl group can influence the electrophilicity of the double bond and the stability of the resulting adduct.[2][8] This covalent and often irreversible binding leads to potent and sustained inhibition of target proteins.

Caption: Mechanism of covalent inhibition via Michael addition.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Inflammation is a complex biological response, and key signaling pathways often involve enzymes and transcription factors rich in cysteine residues. Several studies have demonstrated that pyrrole-2,5-dione derivatives possess significant anti-inflammatory properties.[4][12] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways. For instance, they have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[12][13][14] This suppression is likely due to the covalent inhibition of key signaling proteins such as kinases or transcription factors (e.g., NF-κB) that control the expression of these cytokines.

Anticancer Activity

The maleimide scaffold is a component of several compounds with reported antitumor activity.[3][15] The anticancer effects of this compound derivatives can be attributed to several mechanisms:

-

Inhibition of Topoisomerase II: Maleimides have been identified as potent catalytic inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation in rapidly dividing cancer cells.[7] The inhibition is dependent on the unsaturated double bond of the maleimide ring, which likely modifies critical cysteine residues on the enzyme.[7]

-

Induction of Apoptosis: By inhibiting key survival pathways, these compounds can trigger programmed cell death in cancer cells.

-

Application in Antibody-Drug Conjugates (ADCs): The maleimide moiety is a critical linker in many ADCs.[2] N-aryl maleimides, in particular, form more stable linkages with the cysteine residues of antibodies compared to N-alkyl maleimides, preventing premature drug release in the bloodstream and improving the therapeutic window.[2]

Cholesterol Absorption Inhibition

Atherosclerosis is linked to the accumulation of lipids and the formation of macrophage-derived foam cells. Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and identified as potent cholesterol absorption inhibitors.[5] In one study, a lead compound exhibited stronger in vitro cholesterol absorption inhibitory activity than the standard drug ezetimibe.[5] The same compound was also shown to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, suggesting a dual benefit in preventing atherosclerosis.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have yielded valuable insights.[16]

-

The Maleimide Ring: The unsaturated double bond is almost universally required for activity, especially for mechanisms involving covalent modification. The saturated analogue, succinimide, is often completely inactive, highlighting the importance of the Michael acceptor moiety.[7]

-

The N-Aryl Substituent: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity.

-

Position: The ortho-methyl group in the parent compound influences the planarity and rotational barrier of the N-aryl bond, which can affect how the molecule fits into a binding pocket.

-

Electronics: Electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the maleimide double bond. This, in turn, modulates the rate of the Michael addition and can be tuned to optimize reactivity and minimize off-target effects.[8]

-

-

Substitution on the Pyrrole Ring: Adding substituents to the 3 and 4 positions of the pyrrole-2,5-dione ring can also dramatically alter biological activity, often by introducing new points of interaction with the target protein or by modifying the electronic nature of the core scaffold.

| Derivative Modification | Observed Effect on Activity | Potential Rationale |

| Saturation of C=C bond (to succinimide) | Complete loss of activity[7] | Michael acceptor is eliminated; covalent modification is impossible. |

| Adding electron-withdrawing groups to Phenyl ring | Increased reaction rate with thiols[8] | Enhances the electrophilicity of the maleimide double bond. |

| Adding bulky groups to Phenyl ring (ortho position) | Can increase or decrease activity | Steric hindrance may improve selectivity or prevent binding, depending on the target. |

| Substitution at C3/C4 of the pyrrole ring | Can introduce new activities or enhance potency | Provides new vectors for interaction with the target's binding site. |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.[3][8][9]

Part A: Synthesis of N-(2-methylphenyl)maleamic acid

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Reaction: While stirring, slowly add a solution of 2-methylaniline (10.7 g, 0.1 mol) in 25 mL of anhydrous diethyl ether dropwise over 20 minutes.

-

Stirring: A thick white precipitate will form. Continue stirring the suspension at room temperature for 1 hour.

-

Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the solid cake with cold diethyl ether (2 x 30 mL) and dry under vacuum. The resulting white powder is N-(2-methylphenyl)maleamic acid, which can be used in the next step without further purification.

Part B: Cyclodehydration to this compound

-

Setup: In a 500 mL Erlenmeyer flask, add the crude N-(2-methylphenyl)maleamic acid (0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and acetic anhydride (150 mL).

-

Reaction: Gently heat the suspension on a hot plate with stirring until the solid dissolves completely (typically around 80-100°C). Continue heating for 45 minutes.

-

Precipitation: Allow the dark solution to cool to near room temperature, then slowly pour it into a beaker containing 500 mL of an ice/water mixture while stirring vigorously with a glass rod. A yellow solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification & Validation: Recrystallize the crude solid from a suitable solvent like ethanol or cyclohexane to obtain pure, yellow, needle-like crystals of this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point determination.

Protocol: In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)

This protocol outlines a general workflow for assessing the anti-inflammatory activity of a test compound using a cell-based assay.

Caption: Workflow for an in vitro TNF-α inhibition assay.

Future Perspectives and Conclusion

The this compound framework continues to be a fertile ground for drug discovery. The inherent reactivity of the maleimide core, combined with the synthetic tractability of the N-aryl substituent, allows for the creation of large, diverse chemical libraries for screening. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that selectively target specific cysteine residues on a protein of interest to minimize off-target toxicity.

-

Reversible Covalent Inhibition: Exploring modifications to the maleimide ring that allow for reversible Michael additions, which could lead to safer drug profiles.

-

Novel Therapeutic Applications: Screening existing and new derivatives against a wider range of biological targets, including emerging targets in oncology, neurodegenerative diseases, and metabolic disorders.

References

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]

- 5. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cibtech.org [cibtech.org]

- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of N-(o-tolyl)maleimide: Synthesis, Predicted Solid-State Architecture, and Implications for Drug Development

This guide offers a comprehensive technical overview of N-(o-tolyl)maleimide, a molecule of significant interest to researchers, scientists, and professionals in drug development. In the absence of a publicly available experimental crystal structure, this document provides a detailed, predictive analysis grounded in established crystallographic principles and data from closely related N-aryl maleimide analogues. By integrating synthetic protocols, theoretical structural analysis, and a discussion of its functional applications, this guide serves as a robust resource for understanding and utilizing N-(o-tolyl)maleimide.

Introduction: The Significance of N-Aryl Maleimides